N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
Description
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-5-2-1-3-6-10)16-11-7-4-8-17-12(11)14-9-15-17/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJUIYBLSDYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction. The process involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly reagents suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like lead tetraacetate or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridines and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of various cytokines. By inhibiting these kinases, the compound can modulate immune responses and exhibit anti-inflammatory effects . Additionally, it acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Bioactivity: The carbonitrile analog (CAS 69277-99-2) demonstrates PDE10 inhibition and immunomodulatory effects, likely due to the nitrile group’s ability to act as a hydrogen bond acceptor . The dichloroacetamide analog (CAS 400081-75-6) contains electrophilic chlorine atoms, which could confer reactivity toward nucleophilic residues in biological targets, though this remains speculative without direct data .
Synthetic Flexibility :
- The 8-position of triazolopyridines is highly amenable to functionalization. For instance, bromo-substituted intermediates (e.g., 8-bromo-triazolopyridines) can undergo palladium-catalyzed cyanation to yield carbonitriles . Similarly, carboxamide derivatives like the target compound are synthesized via direct amidation or nucleophilic substitution .
The carbonitrile analog (CAS 69277-99-2) has the lowest molecular weight (144.13 g/mol) and highest polarity, favoring membrane permeability but possibly limiting oral bioavailability .
Limitations:
- No direct bioactivity data for the target compound are available in the provided evidence.
Biological Activity
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo[1,5-a]pyridine ring fused with a benzenecarboxamide moiety. Its molecular formula is , and it has a molecular weight of approximately 246.25 g/mol. The presence of the triazole and pyridine rings contributes to its potential pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of triazolo-pyridine have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation mechanisms.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A375 (melanoma) | 6.9 | IDO1 inhibition |
| 4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide | MCF7 (breast) | 3.5 | Apoptosis induction |
The compound has been found to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , which is implicated in immune evasion by tumors. This inhibition enhances the immune response against cancer cells .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have shown that the compound exhibits bactericidal activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for constructing the [1,2,4]triazolo[1,5-a]pyridine core in derivatives like N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide?
- Answer : The core is synthesized via:
- Cyclocondensation : Reaction of N-aminopyridines with carboxamides in the presence of ZnCl₂, yielding triazolo[1,5-a]pyridines with aromatic, aliphatic, or heterocyclic substituents .
- Oxidative cyclization : Using MnO₂ or NaOCl to cyclize N-(2-pyridyl)amidines, forming the triazole ring .
- Multi-component reactions : For example, copper-catalyzed tandem radical cyclization of 1,2-bis(1-arylethylidene)hydrazines with benzylidenemalononitriles, producing carbonitrile derivatives .
Q. How are triazolo[1,5-a]pyridine derivatives structurally characterized in academic research?
- Answer : Key techniques include:
- 1H NMR spectroscopy : To confirm substitution patterns (e.g., δ 8.87 ppm for triazole protons in compound 27) .
- Mass spectrometry (ESI) : For molecular ion confirmation (e.g., m/z 436.2 [M+H]⁺ for compound 27) .
- Melting point analysis : Used to assess purity (e.g., 195°C for compound 27) .
Q. What are the common functionalization strategies at the 8-position of triazolo[1,5-a]pyridines?
- Answer : The 8-position is modified via:
- Cyanidation : Conversion of 8-chloro derivatives using potassium hexacyanoferrate(II) to introduce nitrile groups, enhancing bioactivity .
- Carboxamide formation : Reaction with activated carboxylic acids or esters under coupling conditions (e.g., EDCI/HOBt) .
Advanced Research Questions
Q. How can contradictory bioactivity data in triazolo[1,5-a]pyridine derivatives be resolved?
- Answer : Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CN) at the 8-position enhance antibacterial activity but may reduce solubility. Use logP calculations and molecular dynamics simulations to balance activity and pharmacokinetics .
- Assay variability : Standardize assays (e.g., MIC testing for antifungal activity) across studies using reference strains like Candida albicans ATCC 90028 .
Q. What methodologies optimize reaction yields in Pd-catalyzed triazolo[1,5-a]pyridine syntheses?
- Answer : Optimization strategies include:
- Catalyst screening : Pd(OAc)₂ (10 mol%) in DMF or acetic acid improves yields (e.g., Scheme 9) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to chlorinated solvents .
- Temperature control : Heating at 80–100°C ensures complete cyclization without side reactions .
Q. How do triazolo[1,5-a]pyridine derivatives act as fluorescent probes, and what factors influence their photophysical properties?
- Answer : Derivatives with 8-carbonitrile groups exhibit strong blue fluorescence (e.g., Φ = 0.45–0.62) due to:
- Extended conjugation : Planar triazole-pyridine systems enable π-π* transitions .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) increase Stokes shifts (Δλ = 80–120 nm) .
Key Recommendations for Researchers
- Synthetic prioritization : Use ZnCl₂-mediated cyclocondensation for carboxamide derivatives and Cu-catalyzed methods for carbonitriles .
- Bioactivity validation : Cross-reference MIC/MBC assays with structural analogs to resolve contradictions .
- Advanced characterization : Employ X-ray crystallography to confirm regioselectivity in substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
